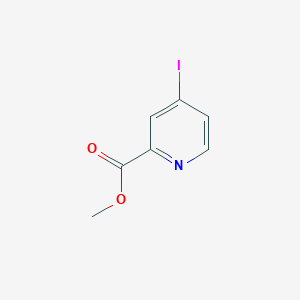

Methyl 4-iodopyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNLSLNACLYWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627982 | |

| Record name | Methyl 4-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380381-28-2 | |

| Record name | Methyl 4-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodopicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-iodopyridine-2-carboxylate

This guide provides a comprehensive overview of scientifically robust synthesis pathways for methyl 4-iodopyridine-2-carboxylate, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of the iodo-substituent at the 4-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex organic molecules with potential biological activity. The pyridine-2-carboxylate moiety, on the other hand, can act as a ligand for metal complexes or be further modified, contributing to the overall pharmacological profile of the target compounds.

This guide will explore two primary, field-proven synthetic pathways for the preparation of this compound, offering a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Pathway 1: Synthesis via Sandmeyer Reaction of 4-Aminopyridine-2-carboxylic Acid

This classic and reliable route leverages the Sandmeyer reaction to introduce the iodine atom onto the pyridine ring, starting from the readily available 4-aminopyridine-2-carboxylic acid. The overall transformation involves two key steps: the conversion of the amino group to an iodo group and the subsequent esterification of the carboxylic acid.

Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound via Sandmeyer Reaction.

Step 1: Synthesis of the Precursor - 4-Aminopyridine-2-carboxylic Acid

A practical route to the starting material, 4-aminopyridine-2-carboxylic acid, involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), a commercially available herbicide.

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid [1]

-

Reaction Setup: In a high-pressure reactor, suspend Picloram (8 g, 33 mmol) and 10% Palladium on activated carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL).

-

Hydrogenation: Purge the reactor with hydrogen gas twice. Pressurize the reactor with hydrogen to 45 PSI and stir the suspension at 40°C for 4 hours.

-

Reaction Completion: Increase the temperature to 70°C and continue stirring for an additional 12 hours.

-

Work-up: After cooling, filter the suspension through celite to remove the catalyst.

-

Isolation: Acidify the filtrate to a pH of 3 with concentrated hydrochloric acid. A precipitate will form.

-

Purification: Collect the solid product by filtration and dry it under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid (4.6 g, 99% yield).

| Parameter | Value |

| Starting Material | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) |

| Reagents | 10% Pd/C, LiOH, H₂ |

| Solvent | Water |

| Temperature | 40°C then 70°C |

| Pressure | 45 PSI |

| Yield | 99% |

Step 2: Sandmeyer Iodination of 4-Aminopyridine-2-carboxylic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities via a diazonium salt intermediate.[2][3][4] In this step, the amino group of 4-aminopyridine-2-carboxylic acid is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt. This intermediate is then treated with a solution of potassium iodide to yield 4-iodopyridine-2-carboxylic acid. It is crucial to maintain a low temperature during diazotization to prevent the premature decomposition of the diazonium salt.[5]

Experimental Protocol: Sandmeyer Iodination [5][6]

-

Diazotization:

-

In a round-bottom flask, dissolve 4-aminopyridine-2-carboxylic acid (1.0 eq) in dilute sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A precipitate should form.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-iodopyridine-2-carboxylic acid.

-

Purify the crude product by recrystallization.

-

| Parameter | Value |

| Starting Material | 4-Aminopyridine-2-carboxylic acid |

| Key Reagents | NaNO₂, H₂SO₄, KI |

| Temperature | 0-5 °C (Diazotization), RT (Iodination) |

| Key Intermediate | Diazonium salt |

Step 3: Esterification of 4-Iodopyridine-2-carboxylic Acid

The final step in this pathway is the esterification of the carboxylic acid to the corresponding methyl ester. Fischer-Speier esterification is a common and cost-effective method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[7][8]

Experimental Protocol: Fischer-Speier Esterification [9][10]

-

Reaction Setup: Suspend 4-iodopyridine-2-carboxylic acid (1.0 eq) in methanol (in large excess, acting as both reagent and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 4-Iodopyridine-2-carboxylic acid |

| Reagents | Methanol, H₂SO₄ (catalytic) |

| Reaction Type | Fischer-Speier Esterification |

| Work-up | Neutralization and extraction |

Pathway 2: Synthesis via Halogen Exchange of Methyl 4-Chloropyridine-2-carboxylate

An alternative and equally viable route to this compound begins with the more readily available pyridine-2-carboxylic acid. This pathway involves the chlorination of the pyridine ring at the 4-position, followed by esterification and a subsequent halogen exchange reaction to replace the chloro group with an iodo group.

Diagram of Synthesis Pathway 2

Caption: Synthesis of this compound via Halogen Exchange.

Step 1: Synthesis of 4-Chloropyridine-2-carboxylic Acid

The direct and regioselective chlorination of pyridine-2-carboxylic acid at the 4-position can be achieved using thionyl chloride in the presence of a catalytic amount of bromine.[2][11]

Experimental Protocol: Chlorination of Pyridine-2-carboxylic Acid [2][11]

-

Reaction Setup: In a nitrogen-purged flask, charge pyridine-2-carboxylic acid (1.0 eq), thionyl chloride (5.0 eq), and a catalytic amount of bromine (0.2 eq).

-

Reaction: Slowly heat the mixture to 85°C and maintain for 3-4 hours, monitoring the disappearance of the starting material by HPLC.

-

Work-up: After completion, carefully quench the reaction mixture by slowly adding it to ice-water.

-

Isolation: Adjust the pH to 3-4 with a base (e.g., NaOH) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 4-chloropyridine-2-carboxylic acid.

| Parameter | Value |

| Starting Material | Pyridine-2-carboxylic acid |

| Reagents | Thionyl chloride, Bromine (catalytic) |

| Temperature | 85°C |

| Yield | ~89% (as per patent example for the methyl ester)[2] |

Step 2: Esterification of 4-Chloropyridine-2-carboxylic Acid

Similar to Pathway 1, the resulting 4-chloropyridine-2-carboxylic acid is then esterified to its methyl ester using standard Fischer-Speier conditions.

Experimental Protocol: Esterification

The protocol is analogous to the esterification of 4-iodopyridine-2-carboxylic acid described in Pathway 1.

Step 3: Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic SNAr (Nucleophilic Aromatic Substitution) reaction that allows for the conversion of an aryl chloride or bromide to an aryl iodide.[12] In this case, methyl 4-chloropyridine-2-carboxylate is treated with an excess of sodium iodide in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of sodium chloride, which is poorly soluble in acetone.

Experimental Protocol: Finkelstein Reaction

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-chloropyridine-2-carboxylate (1.0 eq) in anhydrous acetone.

-

Reagent Addition: Add an excess of sodium iodide (e.g., 3.0 eq).

-

Reaction: Heat the mixture to reflux and stir for several hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture and filter off the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then with a dilute sodium thiosulfate solution to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | Methyl 4-chloropyridine-2-carboxylate |

| Reagents | Sodium iodide |

| Solvent | Acetone |

| Reaction Type | Finkelstein Reaction |

Comparative Analysis of the Synthetic Pathways

| Aspect | Pathway 1 (Sandmeyer) | Pathway 2 (Halogen Exchange) |

| Starting Material | 4-Aminopyridine-2-carboxylic acid | Pyridine-2-carboxylic acid |

| Key Transformation | Sandmeyer Iodination | Chlorination followed by Finkelstein Iodination |

| Advantages | - Direct introduction of iodine. - High-yielding synthesis of the amino precursor. | - Readily available and inexpensive starting material. - Avoids the use of potentially unstable diazonium salts. |

| Disadvantages | - Diazonium salts can be unstable and require careful handling. - The amino precursor might be less common than pyridine-2-carboxylic acid. | - Multi-step process. - The chlorination step might produce side products. |

| Overall Suitability | Well-suited for laboratories equipped to handle diazotization reactions and when the amino precursor is accessible. | A robust and scalable route, particularly suitable for larger-scale synthesis. |

Conclusion

Both presented pathways offer effective and reliable methods for the synthesis of this compound. The choice between the two will largely depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. By understanding the chemical principles and following the detailed protocols provided in this guide, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development programs.

References

- Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- Google Patents.

- Google Patents. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Syntheses. 4-(Methylthio)-2-phenylquinazoline. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

-

ScienceDirect. a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. [Link]

- Google Patents.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

HETEROCYCLES. THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. [Link]

-

University of Missouri - St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]

Sources

- 1. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Physicochemical properties of Methyl 4-iodopyridine-2-carboxylate

An In-Depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous structural motif found in numerous natural products, agrochemicals, and a vast array of FDA-approved pharmaceuticals.[1][2] The unique electronic properties of the pyridine ring, combined with the strategic placement of reactive functional groups—a synthetically valuable iodine atom and a modifiable methyl ester—make this compound an invaluable tool for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 380381-28-2 | [3][4] |

| Molecular Formula | C₇H₆INO₂ | [3][4][5] |

| Molecular Weight | 263.03 g/mol | [3][4][5] |

| Exact Mass | 262.944305 Da | [5] |

| Appearance | Solid; Light brown to grey | [3][4] |

| Melting Point | 70-73 °C | [4][5] |

| Boiling Point | 327.6 ± 27.0 °C (Predicted) | [4][5] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (of conjugate acid) | -0.21 ± 0.10 (Predicted) | [4] |

| InChI Key | HSNLSLNACLYWKJ-UHFFFAOYSA-N | [3] |

Part 2: Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. Spectroscopic methods provide the necessary data for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for verifying the structure. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester group.

-

Aromatic Protons (Pyridine Ring): The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the carboxylate group. Their chemical shifts (δ) and coupling patterns are highly informative. A reported spectrum shows signals at δ 8.49 (d, J=1.5 Hz, 1H), 8.37 (d, J=5.4 Hz, 1H), and 7.85 (dd, J=5.4, 1.5 Hz, 1H).[4]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR spectroscopy would further confirm the structure, showing distinct signals for the carboxyl carbon, the methyl carbon, and the five unique carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of iodine, with its characteristic isotopic pattern, provides a clear signature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. The spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1720-1740 cm⁻¹.

Analytical Workflow for Quality Control

A robust analytical workflow is essential to validate the identity and purity of a newly synthesized or procured batch of this compound before its use in further synthetic steps.

Caption: Standard analytical workflow for quality control.

Part 3: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward and reliable esterification process.

Primary Synthetic Route: Fischer Esterification

The most common laboratory-scale synthesis involves the acid-catalyzed esterification of the corresponding carboxylic acid. This method is chosen for its high efficiency and use of readily available reagents.

Caption: Synthesis via Fischer Esterification.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-iodopyridine-2-carboxylic acid.

Materials:

-

4-Iodopyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Silica gel for chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

To a solution of 4-iodopyridine-2-carboxylic acid (1.0 eq) in a large excess of methanol, add a few drops of concentrated sulfuric acid.[4]

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (methanol) under reduced pressure using a rotary evaporator.[4]

-

The resulting residue is then purified by silica gel column chromatography to afford the pure this compound.[4]

Causality and Trustworthiness: This protocol is self-validating. The use of methanol as both reagent and solvent drives the equilibrium towards the product side, ensuring a high conversion rate. The catalytic amount of strong acid (H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The final chromatographic purification ensures the removal of any unreacted starting material and the acid catalyst, yielding a product of high purity suitable for subsequent sensitive reactions like palladium-catalyzed cross-couplings.

Part 4: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups.

The C-I Bond: A Gateway for Cross-Coupling

The carbon-iodine bond at the C4 position is the most synthetically exploited feature of the molecule. Iodopyridines are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions.[6] This is due to the relatively low C-I bond dissociation energy, which facilitates the crucial oxidative addition step in the catalytic cycle of reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The ability to introduce diverse aryl, heteroaryl, alkyl, or amino groups at the C4 position makes this compound a cornerstone for building molecular diversity.

The Ester Group: A Handle for Amidation and Reduction

The methyl ester at the C2 position offers a secondary site for modification. It can be readily:

-

Hydrolyzed: Converted back to the carboxylic acid under basic or acidic conditions.

-

Amidated: Reacted with primary or secondary amines to form the corresponding carboxamides, a common functional group in pharmaceuticals.

-

Reduced: Transformed into a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

This dual reactivity allows for sequential or programmed functionalization, enabling the efficient construction of highly decorated pyridine cores.

Caption: Synthetic transformations of the core scaffold.

Part 5: Applications in Drug Discovery and Development

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to a wide range of biological targets.[1][2][9] this compound serves as a key starting material for accessing novel pyridine-based drug candidates.

-

Scaffold Decoration: The primary application is in the systematic decoration of the pyridine core. By using cross-coupling reactions at the C4 position, medicinal chemists can rapidly generate libraries of analogues.[9] This process is central to exploring Structure-Activity Relationships (SAR), where the goal is to identify substituents that enhance potency, improve selectivity, and optimize pharmacokinetic (ADME) properties.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment for screening against protein targets. Hits can then be elaborated using the reactive handles to grow the fragment into a more potent lead compound.

-

Intermediate for Complex Syntheses: It is a documented chemical intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its stability and predictable reactivity make it a reliable component in multi-step synthetic campaigns.

Part 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Safety: The compound is classified as an irritant (Hazard Code: Xi).[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: It is recommended to store the material in a cool, dry place, away from light and incompatible materials. Supplier data suggests keeping the compound cold.[4][5]

-

Stability: The compound is generally stable under recommended storage conditions. However, like many organic molecules, it should be protected from strong oxidizing agents and extreme temperatures.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile and orthogonal reactivity profile make it an exceptionally valuable building block. For scientists engaged in the design and synthesis of novel bioactive molecules, a comprehensive understanding of this compound's characteristics and potential is a key asset in the quest to develop the next generation of therapeutics.

References

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Nature Portfolio.

- This compound(380381-28-2) 1H NMR spectrum. ChemicalBook.

- This compound. CymitQuimica.

- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions, Royal Society of Chemistry. DOI:10.1039/D2FD00165A.

- 380381-28-2, this compound Formula. ECHEMI.

- This compound CAS#: 380381-28-2. ChemicalBook.

- Methyl 3-Iodopyridine-4-Carboxylate. Pipzine Chemicals.

- This compound | 380381-28-2. ChemicalBook.

- Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.

- Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117. PubChem.

- Methyl 3-iodopyridine-2-carboxylate 97 73841-41-5. Sigma-Aldrich.

- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry. DOI:10.3389/fchem.2020.584227.

- Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. DOI:10.3390/molecules28104201.

- The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 380381-28-2 this compound Chemical Report & Database. Market Publishers.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences. DOI:10.3390/ijms222011034.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, Royal Society of Chemistry.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 380381-28-2 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 8. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.marketpublishers.com [pdf.marketpublishers.com]

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

An In-Depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate (CAS: 380381-28-2)

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone heterocyclic scaffold. Its presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a versatile synthetic platform.[1][2] this compound, a disubstituted pyridine derivative, has emerged as a particularly valuable building block. Its structure incorporates three key features for synthetic diversification: the pyridine nitrogen, which influences reactivity and provides a point for protonation or coordination; a methyl ester at the 2-position, which can be hydrolyzed or converted to other functional groups; and, most critically, an iodine atom at the 4-position.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling reactions.[3] This inherent reactivity allows for the strategic introduction of a wide array of molecular fragments, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in advanced organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a research setting.

Physical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 380381-28-2 | [4] |

| Molecular Formula | C₇H₆INO₂ | [5] |

| Molecular Weight | 263.03 g/mol | [5] |

| Appearance | Light brown to grey solid | [6] |

| Melting Point | 70-73 °C | [6] |

| Boiling Point | 327.6 ± 27.0 °C (Predicted) | [6] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -0.21 ± 0.10 (Predicted) | [6] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound.

-

¹H NMR (300 MHz, CDCl₃): δ 8.49 (d, J=1.5 Hz, 1H), 8.37 (d, J=5.4 Hz, 1H), 7.85 (dd, J=1.6, 5.2 Hz, 1H), 4.00 (s, 3H).[6]

-

Mass Spectrometry (ESI+): m/z 264.3 [M+H]⁺.[6]

Further spectral data including ¹³C NMR and IR are available through various chemical databases.[7]

Synthesis and Purification

The most direct and commonly employed synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor. This method is valued for its operational simplicity and high yield.

Caption: Synthesis workflow for this compound.

Detailed Esterification Protocol

This protocol is adapted from established literature procedures.[6]

Objective: To synthesize this compound from 4-iodopyridine-2-carboxylic acid.

Materials:

-

4-Iodopyridine-2-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 2.6 M solution)

-

Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 2-3 drops)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a solution of 4-iodopyridine-2-carboxylic acid (e.g., 5.0 g, 20.07 mmol) in a 500 mL round-bottom flask, add methanol (e.g., 150 mL).

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the stirring solution.

-

Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux overnight (approx. 12-16 hours).

-

Causality Insight: Heating to reflux increases the reaction rate and helps to drive the equilibrium toward the ester product by removing the water byproduct, although in this case, the large excess of methanol serves as the primary driver.

-

-

Workup: After cooling to room temperature, remove the solvent (methanol) under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC) analysis.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid. A typical reported yield for this transformation is around 86%.[6]

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of this compound is dominated by the reactivity of the C4-iodine substituent in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9]

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[10] It involves the coupling of an organohalide with an organoboron species.

General Protocol:

-

A reaction vessel is charged with this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

The vessel is flushed with an inert gas (N₂ or Ar).

-

A degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DME) is added.

-

The mixture is heated (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by chromatography or recrystallization.

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

This reaction is a powerful tool for constructing carbon-carbon bonds between sp² and sp hybridized carbons, yielding substituted alkynes. These structures are valuable for their rigidity and are often used as linkers or pharmacophores.

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).

-

Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as the solvent as well (2-5 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

The reaction is typically stirred at room temperature to moderate heat (25-60 °C) until completion.

-

Workup involves filtering the amine salt, evaporating the solvent, and purifying the residue by chromatography.

Buchwald-Hartwig Amination

The formation of aryl-amine bonds is fundamental in pharmaceutical chemistry. The Buchwald-Hartwig amination provides a general and mild method for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[11][12]

General Protocol:

-

An oven-dried reaction vessel is charged with this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[13][14]

-

The vessel is sealed and purged with an inert gas.

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane) is added.

-

The mixture is heated (e.g., 80-110 °C) with vigorous stirring until the reaction is complete.

-

Workup involves cooling, filtering through a pad of celite to remove palladium residues, partitioning between water and an organic solvent, and purifying the product from the organic phase.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Codes: Xi (Irritant).[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust and contact with skin and eyes.[4][15]

-

Storage: Keep the container tightly closed and store in a cool, dry place. The compound is noted to be kept cold for long-term stability.[6]

-

First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek medical attention.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined structure, combining a modifiable ester and a highly reactive iodopyridine core, provides researchers and drug development professionals with a reliable and versatile entry point into a vast chemical space. The predictable reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the systematic and efficient synthesis of novel compounds for biological screening and materials application. A firm grasp of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of scientific innovation.

References

-

Einhorn, J., Einhorn, C., & Luche, J. L. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 48-55. [Link]

-

Wang, Y., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters, 24(11), 2135–2140. [Link]

-

Einhorn, J., Einhorn, C., & Luche, J. L. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

-

Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(87), 15822-15825. [Link]

-

Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

Sadek, M. M., & El-Manawaty, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

-

Di Pietro, S., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

Gabba, A. I., et al. (2024). Iodine(I) pnictogenate complexes as Iodination reagents. Nature Communications, 15(1), 405. [Link]

-

Ingoglia, B., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(10), 7219-7224. [Link]

-

Gensch, T., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 58(1), 17-30. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wsol, M., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2539-2546. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6164. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

-

Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodination - Wordpress [reagents.acsgcipr.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 380381-28-2 [amp.chemicalbook.com]

- 7. This compound(380381-28-2) 1H NMR [m.chemicalbook.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

An In-Depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate: Commercial Availability, Synthesis, and Application

This compound is a substituted pyridine derivative that serves as a highly valuable building block for researchers and scientists in organic synthesis and drug development. The pyridine ring is a ubiquitous scaffold in numerous biologically active molecules and approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1][2][3] The strategic placement of an iodo group at the 4-position and a methyl ester at the 2-position provides two distinct and versatile reactive handles. This dual functionalization allows for sequential, site-selective modifications, making it an ideal starting material for constructing complex molecular architectures and generating libraries of compounds for drug discovery screening programs.[3][4]

This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, synthetic considerations, and practical applications, with a focus on its utility for professionals in the pharmaceutical and chemical research fields.

Chemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. This compound is a solid at room temperature with a defined set of characteristics that ensure its identity and purity.

| Property | Value | Source(s) |

| CAS Number | 380381-28-2 | [5][6][7][8] |

| Molecular Formula | C₇H₆INO₂ | [5][7] |

| Molecular Weight | 263.03 g/mol | [5][7][8] |

| Appearance | Solid | [5] |

| Melting Point | 70-73 °C | [7] |

| Boiling Point | 327.6 ± 27.0 °C at 760 mmHg | [7] |

| Density | 1.8 ± 0.1 g/cm³ | [7] |

| Purity | Typically ≥96% | [5] |

Below is the chemical structure of this compound.

Caption: Structure of this compound (CAS: 380381-28-2).

Commercial Availability

This compound is readily available from several chemical suppliers, catering primarily to research and development quantities. The purity is generally high, making it suitable for most synthetic applications without further purification.

| Supplier | Brand/Source | CAS Number | Purity | Available Quantities |

| CymitQuimica | Fluorochem | 380381-28-2 | 96% | 250mg, 1g, 2.5g, 5g, 10g |

| ECHEMI | Henan Lihao Chem Plant Limited | 380381-28-2 | 99% | Industrial Grade (Inquiry) |

| Sigma-Aldrich | Sigma-Aldrich | 380381-28-2 | 97% (related isomers) | 1g (for similar isomers)[9] |

| ChemUniverse | ChemUniverse | 380381-28-2 | Inquiry | Inquiry-based ordering |

Note: Pricing and availability are subject to change. The products listed are intended for laboratory research use only.[5]

Synthetic Rationale and Applications

The synthesis of iodopyridines can be achieved through various methods, with a common route being a diazotization-Sandmeyer reaction starting from the corresponding aminopyridine.[10][11] This method allows for the regioselective introduction of the iodine atom.

The true value of this compound lies in its capacity as a versatile intermediate. The two functional groups offer orthogonal reactivity, enabling selective chemical transformations.

-

Iodo Group (C4-position): The carbon-iodine bond is a key precursor for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and alkyne groups, via reactions such as:

-

Suzuki Coupling (with boronic acids/esters)

-

Sonogashira Coupling (with terminal alkynes)

-

Heck Coupling (with alkenes)

-

Buchwald-Hartwig Amination (with amines)

-

-

Methyl Ester Group (C2-position): The ester is a stable functional group that can be readily converted into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to an alcohol.

This dual functionality is illustrated in the diagram below, showcasing its potential as a scaffold in discovery chemistry.

Caption: Synthetic utility of this compound.

Example Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general, self-validating procedure for a palladium-catalyzed Suzuki cross-coupling reaction, a common application for this substrate.

Objective: To synthesize Methyl 4-arylpyridine-2-carboxylate by coupling this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Through the condenser, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solution should be sparged with argon for 15-20 minutes prior to addition to remove dissolved oxygen.

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is fully consumed (typically 2-12 hours).

-

Aqueous Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 4-arylpyridine-2-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Information derived from Safety Data Sheets (SDS) indicates the following:

-

Hazards: The compound may cause skin and serious eye irritation.[12][13][14] It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12][14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12] Some sources recommend storing under an inert atmosphere.[12][13]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[12]

-

Always consult the most current Safety Data Sheet from your specific supplier before handling the chemical.

References

-

Chemwatch GHS SDS in English (European) 35944-2. Chemwatch. [Link]

-

Methyl 3-Iodopyridine-4-Carboxylate. Pipzine Chemicals. [Link]

-

Order: this compound. ChemUniverse. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 380381-28-2 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 380381-28-2 [amp.chemicalbook.com]

- 9. Methyl 3-iodopyridine-2-carboxylate 97 73841-41-5 [sigmaaldrich.com]

- 10. Methyl 3-Iodopyridine-4-Carboxylate: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 11. chempanda.com [chempanda.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-iodopyridine-2-carboxylate

Abstract

Methyl 4-iodopyridine-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its unique structural arrangement, featuring an electron-deficient pyridine core functionalized with both an electrophilic carbon-iodine bond and a directing methyl ester group, endows it with a versatile and predictable reactivity profile. This guide provides an in-depth technical analysis of its core reactivity, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed metallation strategies. By elucidating the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this scaffold in the synthesis of complex molecular architectures.[2][3][4]

Introduction to a Versatile Heterocyclic Scaffold

Significance in Medicinal Chemistry and Organic Synthesis

The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds, including numerous FDA-approved pharmaceuticals.[4] The strategic functionalization of this core allows for the fine-tuning of physicochemical properties essential for drug efficacy, such as solubility, lipophilicity, and metabolic stability. This compound serves as an exemplary intermediate in this context.[1] The C4-iodo group provides a reactive handle for introducing molecular complexity via robust carbon-carbon and carbon-heteroatom bond-forming reactions, while the C2-carboxylate can act as a directing group, a point for further derivatization, or a key pharmacophoric element.[1][5]

Structural Features and Physicochemical Properties

The reactivity of this compound is a direct consequence of its electronic and steric properties. The electron-withdrawing nature of the pyridine nitrogen and the C2-ester group renders the C4 position susceptible to both cross-coupling and nucleophilic attack. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed oxidative addition steps, facilitating reactions under milder conditions compared to the corresponding bromides or chlorides.[6]

| Property | Value | Reference |

| CAS Number | 380381-28-2 | [7] |

| Molecular Formula | C₇H₆INO₂ | [7] |

| Molecular Weight | 263.03 g/mol | [7] |

| Appearance | Solid | [1][7] |

| Synonyms | Methyl 4-iodopicolinate, 2-Pyridinecarboxylic acid, 4-iodo-, methyl ester | [1][8] |

Synthesis Overview

While commercially available, understanding the synthesis of this compound provides context for its purity and potential trace impurities. A common and effective laboratory-scale synthesis involves a diazotization-Sandmeyer reaction starting from the readily available Methyl 4-aminopyridine-2-carboxylate.[5][9][10] This transformation proceeds by converting the primary amine to a diazonium salt at low temperatures, which is then displaced by an iodide source, such as potassium iodide.[5]

The Core Reactivity Manifold: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the primary locus of reactivity for this compound, making it an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[11][12]

Mechanistic Overview & Field Insights The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetallation, and reductive elimination.[12] For electron-deficient heteroaryl halides like our topic compound, the oxidative addition of the C-I bond to a Pd(0) complex is typically facile. The choice of base is critical; it must be strong enough to facilitate the transmetallation step by forming a more nucleophilic boronate species, but not so strong as to cause unwanted side reactions. For pyridine substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred to avoid complications. The selection of a phosphine ligand is also crucial, with bulky, electron-rich ligands often accelerating the reductive elimination step and stabilizing the active Pd(0) catalyst.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Trustworthy Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or DMF. The addition of water is often crucial for activating the boronic acid.

-

Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor by TLC or LC-MS until consumption of the starting material.

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyridine derivative.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems prevalent in materials science and as precursors for more complex heterocyclic scaffolds.[14][15]

Mechanistic Overview & Field Insights The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[16] The palladium cycle mirrors that of the Suzuki coupling. The crucial role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetallation with the Ar-Pd(II)-I complex, which is generally faster than direct reaction of the alkyne with the palladium center.[14] An amine base (e.g., Et₃N, DIPEA) is used both to scavenge the HI produced and to act as a solvent. A key challenge is the prevention of alkyne homocoupling (Glaser coupling), which is also catalyzed by copper salts in the presence of oxygen. Therefore, maintaining strictly anaerobic conditions is paramount for high yields.[15]

Trustworthy Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 4-alkynylpyridine product.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[17][18] It enables the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[19]

Mechanistic Overview & Field Insights Similar to other cross-couplings, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][19] The choice of base is critical and must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic as to compete in the reaction. Sterically hindered bases like NaOtBu or LHMDS are commonly employed.[19] The development of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been the key to the reaction's broad scope, as they promote both the oxidative addition and the final reductive elimination steps, which can be challenging for electron-deficient pyridine substrates.[20][21]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Trustworthy Experimental Protocol: Buchwald-Hartwig Amination

-

Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a stir bar, this compound (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath or heating block to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Extraction: Wash the filtrate with water and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude material via flash chromatography to obtain the pure 4-aminopyridine derivative.

Stille Coupling: C-C Formation with Organostannanes

Though its use has declined due to the toxicity of tin reagents, the Stille reaction remains a valuable tool for C-C bond formation, especially when other methods fail.[6][22] Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups.[23]

Mechanistic Overview & Field Insights The mechanism follows the standard cross-coupling pathway.[6][24] A key feature is the transmetallation step, where one of the organic groups from the organotin reagent is transferred to the palladium center. The rate of transfer for different groups on the tin atom is generally Alkynyl > Alkenyl > Aryl > Allyl > Alkyl. This predictability is often exploited by using "dummy" ligands on the tin, such as methyl or butyl groups, that transfer slowly.[23] For challenging couplings, the addition of a copper(I) co-catalyst can significantly accelerate the transmetallation step.[23]

Alternative Functionalization Strategies

Beyond palladium catalysis, the electronic nature of the pyridine ring allows for other important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitrogen heteroatom, activates the C2 and C4 positions towards attack by strong nucleophiles.[25][26]

Mechanistic Rationale & Scope In this reaction, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the C4 position, displacing the iodide leaving group via a Meisenheimer-like intermediate.[25][27] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom, which is a key factor enabling the reaction.[25] This pathway provides a direct, metal-free alternative for introducing certain heteroatom nucleophiles. However, the scope is generally limited to very strong nucleophiles, and it must compete with the much broader applicability of cross-coupling reactions.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Halogen-Metal Exchange and Metallation

Organolithium reagents can be used to generate a pyridyllithium species, which can then be trapped with various electrophiles.[28]

Mechanistic Considerations & Synthetic Utility With this compound, two main pathways can be envisioned: direct deprotonation (directed ortho-metallation) or halogen-metal exchange. The C-I bond is susceptible to exchange with alkyllithium reagents like n-BuLi or t-BuLi, especially at low temperatures (-78 °C), to form the 4-lithiopyridine derivative.[29] This is often faster than deprotonation at other sites. Alternatively, using a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) could potentially favor deprotonation at the C3 or C5 position, directed by the C2-ester group.[28][30] Careful control of the lithiating agent, temperature, and reaction time is crucial to selectively generate the desired organometallic intermediate, which can then react with electrophiles like aldehydes, ketones, CO₂, or alkyl halides to install new functional groups.[30]

Summary and Synthetic Outlook

This compound is a robust and versatile building block whose reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C4 position. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to a vast array of 4-substituted pyridine derivatives. Complementary to these methods, SNAr and halogen-metal exchange offer metal-free or alternative routes for specific functionalizations. The predictable nature of its reactivity makes this compound an invaluable tool for constructing complex molecular targets in drug discovery and materials science. Future applications will likely see its integration into high-throughput experimentation and flow chemistry platforms, further accelerating the discovery process.

References

- HETEROCYCLES, Vol. 91, No. 3, 2015. (2015).

- CymitQuimica. (n.d.).

- Wikipedia. (n.d.).

- CymitQuimica. (n.d.).

- Wikipedia. (n.d.). Sonogashira coupling.

- Chempanda. (n.d.).

- Chemistry LibreTexts. (2023).

- Journal of Heterocyclic Chemistry. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.

- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Common Organic Chemistry. (n.d.).

- Pipzine Chemicals. (n.d.).

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2023). Stille Coupling.

- ResearchGate. (2015).

- Wikipedia. (n.d.). Stille reaction.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- University of Groningen. (n.d.).

- ResearchGate. (2018). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series.

- Organic Reactions. (n.d.). The Stille Reaction.

- Semantic Scholar. (2012). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex....

- Chemistry Stack Exchange. (2018).

- Flow Chemistry Conference. (n.d.). Flow Chemistry: Sonogashira Coupling.

- Biosynth. (n.d.).

- NIH Public Access. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)

- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.).

- YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine.

- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Market Publishers. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.

- ECHEMI. (n.d.).

- Chemistry LibreTexts. (2022). 16.

- NIH Public Access. (n.d.).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PubChem. (n.d.).

- PubMed. (2025).

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

- 1. CAS 380381-28-2: this compound [cymitquimica.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-Iodopyridine-4-Carboxylate: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 380381-28-2 [amp.chemicalbook.com]

- 9. chempanda.com [chempanda.com]

- 10. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. research.rug.nl [research.rug.nl]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. rsc.org [rsc.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Stille Coupling [organic-chemistry.org]

- 23. organicreactions.org [organicreactions.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 29. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Methyl 4-iodopyridine-2-carboxylate

Introduction

Methyl 4-iodopyridine-2-carboxylate is a key building block in modern medicinal chemistry and drug discovery, valued for its utility in constructing complex molecular architectures. As a substituted pyridine derivative, its unique electronic and steric properties make it a versatile reagent in a variety of coupling reactions and as a scaffold for novel pharmaceutical agents. However, the very features that make this compound synthetically attractive—the presence of an iodo group, a methyl ester, and a pyridine ring—also render it susceptible to specific degradation pathways. A thorough understanding of its stability and the implementation of appropriate storage and handling protocols are therefore paramount to ensure its integrity, leading to reproducible experimental outcomes and the synthesis of high-quality active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who handle this and similar chemical entities. We will delve into the intrinsic chemical liabilities of the molecule, outline potential degradation pathways, and provide actionable protocols for storage and stability assessment.

Chemical Profile and Intrinsic Stability Considerations

This compound is a solid at room temperature with a melting point in the range of 70-73°C[1][2]. Its structure, featuring an electron-withdrawing ester group and a halogen substituent on the pyridine ring, dictates its reactivity and stability profile.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO₂ | [1][3] |

| Molecular Weight | 263.03 g/mol | [1][2] |

| Appearance | Light brown to grey solid | [2][3] |

| Melting Point | 70-73 °C | [1][2] |

| Storage Temperature | Keep Cold | [1][2] |